AZ6102
Overview
Description
AZ6102 is a potent dual inhibitor of tankyrase 1 and tankyrase 2, with IC50 values of 3 nM and 1 nM, respectively . It exhibits high selectivity against other poly(ADP-ribose) polymerase family enzymes . This compound has been extensively studied for its ability to modulate the Wnt signaling pathway by stabilizing axin2 protein and affecting Wnt target genes .
Mechanism of Action
Target of Action
AZ6102 is a potent dual inhibitor of Tankyrase 1 and 2 (TNKS1/2) . These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family . They play a crucial role in various biological processes, including Wnt signaling, telomere maintenance, and mitosis .
Mode of Action
This compound interacts with TNKS1/2 and inhibits their enzymatic activity . This inhibition results in the stabilization of axin2 protein and modulation of Wnt target genes in a dose and time-dependent manner .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting TNKS1/2, this compound stabilizes axin2, a key component of the β-catenin destruction complex. This leads to decreased levels of β-catenin, a critical effector of Wnt signaling, thereby inhibiting the Wnt pathway .
Result of Action
The inhibition of the Wnt signaling pathway by this compound leads to a decrease in the proliferation of certain cancer cells . For instance, it has been shown to inhibit the proliferation of Colo320DM cells .
Biochemical Analysis
Biochemical Properties
AZ6102 has shown to inhibit TNKS1 and TNKS2 in enzymatic assays . It has an IC50 value of 3 nM and 1 nM for TNKS1 and TNKS2 respectively . This indicates that this compound has a high affinity for these enzymes, suggesting strong interactions at the biochemical level.
Cellular Effects
In cellular studies, this compound has been shown to inhibit the proliferation of Colo320DM cells, but it does not have anti-proliferative activity in the β-catenin mutant cell line HCT-116, or the BRCA mutant cell line MDA-MB-436 . In Colo320DM cells, this compound stabilizes axin2 protein and modulates Wnt target genes in a dose and time-dependent manner both in vitro and in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of TNKS1 and TNKS2, which are part of the PARP family . By inhibiting these enzymes, this compound can affect the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, nude mice were administered 25 mg/kg of this compound . The compound has a half-life of 4 hours and a clearance of 24 mL/min.kg . Specific dosage effects of this compound in animal models are not currently available in the literature.
Preparation Methods
The synthesis of AZ6102 involves several steps, starting with the preparation of key intermediates. Industrial production methods involve optimizing reaction conditions to ensure high yield and purity, often using advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
AZ6102 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents onto the this compound molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
AZ6102 has a wide range of scientific research applications:
Comparison with Similar Compounds
AZ6102 is unique in its high selectivity and potency as a tankyrase inhibitor. Similar compounds include:
XAV939: Another tankyrase inhibitor, but with lower selectivity and potency compared to this compound.
G007-LK: A tankyrase inhibitor with a different chemical structure but similar biological activity.
This compound stands out due to its superior selectivity and effectiveness in modulating the Wnt signaling pathway .
Properties
IUPAC Name |
2-[4-[6-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-4-methylpyridin-3-yl]phenyl]-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O/c1-15-11-22(31-13-16(2)27-17(3)14-31)26-12-21(15)18-5-7-19(8-6-18)23-28-24-20(25(32)29-23)9-10-30(24)4/h5-12,16-17,27H,13-14H2,1-4H3,(H,28,29,32)/t16-,17+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPTUQOMNJBIET-CALCHBBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](N1)C)C2=NC=C(C(=C2)C)C3=CC=C(C=C3)C4=NC5=C(C=CN5C)C(=O)N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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